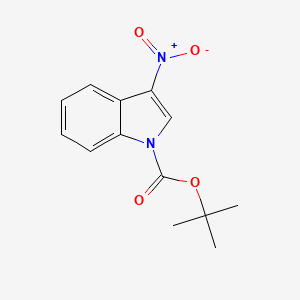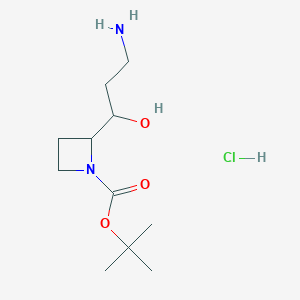
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the azetidine ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Reduced derivatives with saturated azetidine rings.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is primarily related to its ability to interact with biological targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride
- tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate
Uniqueness
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is unique due to the presence of both amino and hydroxyl functional groups on the propyl side chain, which provides additional sites for chemical modification and interaction with biological targets. This dual functionality enhances its versatility in synthetic chemistry and its potential biological activities.
Properties
Molecular Formula |
C11H23ClN2O3 |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-7-5-8(13)9(14)4-6-12;/h8-9,14H,4-7,12H2,1-3H3;1H |
InChI Key |
NTLPYBLNJURVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(CCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
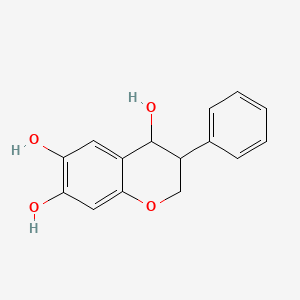
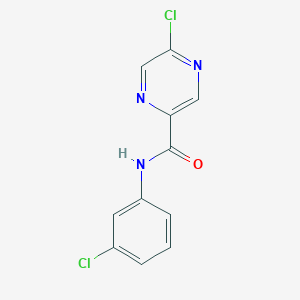
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)


![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)

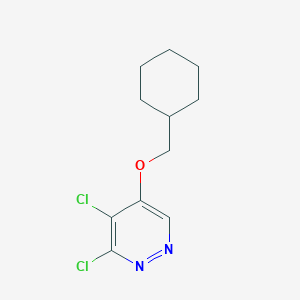

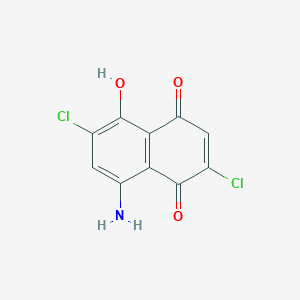
![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
